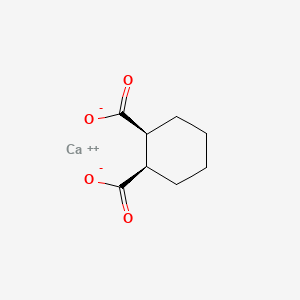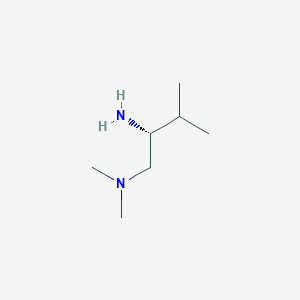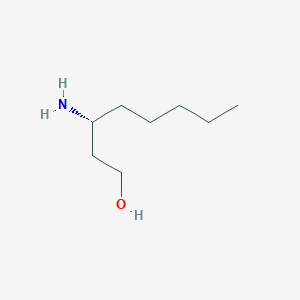
Calcium cis-1,2-cyclohexanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium cis-1,2-cyclohexanedicarboxylate is a chemical compound with the molecular formula C₈H₁₀CaO₄. It is a calcium salt of cis-1,2-cyclohexanedicarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium cis-1,2-cyclohexanedicarboxylate can be synthesized through the reaction of cis-1,2-cyclohexanedicarboxylic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where the acid reacts with the calcium source to form the calcium salt. The reaction conditions often involve moderate temperatures and stirring to ensure complete dissolution and reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Calcium cis-1,2-cyclohexanedicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Complexation Reactions: It can form complexes with other metal ions or organic ligands, which can alter its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, organic ligands, and acids. The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures, and may require solvents like water or organic solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different metal salts of cis-1,2-cyclohexanedicarboxylic acid, while complexation reactions can produce various metal-ligand complexes .
Scientific Research Applications
Biomedical Research: This compound has shown antitumor properties and has been investigated for its potential use in cancer treatment.
Drug Delivery: It has been explored for use in drug delivery systems due to its ability to encapsulate and release drugs in a controlled manner.
Materials Science: The compound’s unique properties make it a promising candidate for use in materials science, particularly in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of calcium cis-1,2-cyclohexanedicarboxylate is not fully understood, but it is believed to involve the inhibition of tumor cell growth and proliferation. The compound induces apoptosis in cancer cells, which may be responsible for its antitumor properties. Additionally, it has been found to regulate calcium ion levels in cells and exhibit antioxidant properties, which may contribute to its overall biological effects.
Comparison with Similar Compounds
Calcium cis-1,2-cyclohexanedicarboxylate can be compared with other similar compounds, such as:
Calcium trans-1,2-cyclohexanedicarboxylate: This is the trans isomer of the compound, which has different spatial arrangement of the carboxylate groups.
Calcium 1,2,4,5-tetracarboxylate: This compound has four carboxylate groups attached to the cyclohexane ring, providing different chemical properties and reactivity.
Calcium 1,3,5-cyclohexanetricarboxylate: This compound has three carboxylate groups attached to the cyclohexane ring, offering unique coordination chemistry with calcium ions.
This compound stands out due to its specific stereochemistry and the resulting biological and chemical properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
491589-22-1 |
|---|---|
Molecular Formula |
C8H12CaO4 |
Molecular Weight |
212.26 g/mol |
IUPAC Name |
calcium;(1S,2R)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12O4.Ca/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h5-6H,1-4H2,(H,9,10)(H,11,12);/t5-,6+; |
InChI Key |
RFHFHNAOSYYASL-KNCHESJLSA-N |
SMILES |
C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Ca+2] |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)O.[Ca] |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O.[Ca] |
physical_description |
DryPowder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3268616.png)





